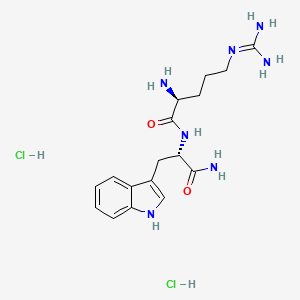

H-Arg-Trp-NH2 . 2 HCl

概要

説明

H-Arg-Trp-NH2 . 2 HCl, also known as L-arginyl-L-tryptophylamide dihydrochloride, is a synthetic dipeptide compound. It consists of the amino acids arginine and tryptophan, linked by a peptide bond, and is stabilized as a dihydrochloride salt. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Trp-NH2 . 2 HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: The protected arginine (H-Arg) is coupled to the resin.

Deprotection: The protecting group on the arginine is removed.

Coupling: The protected tryptophan (H-Trp) is coupled to the deprotected arginine.

Cleavage: The peptide is cleaved from the resin and deprotected to yield H-Arg-Trp-NH2.

Salt Formation: The peptide is treated with hydrochloric acid to form the dihydrochloride salt (this compound).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and purity. The use of large-scale reactors and optimized reaction conditions helps in achieving high yields and consistent quality.

化学反応の分析

Halogenation

Electrophilic iodination at the tryptophan indole ring enhances receptor-binding affinity:

| Reaction | Conditions | Product | EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Iodination | I₂, NaOH, RT, 2 h | Ac-His-(pI)DPhe-Arg-Trp-NH₂ | 25 (MC4R) |

This modification increases melanocortin receptor selectivity by 425-fold compared to non-halogenated analogs .

Aromatic Substitutions

Phenylalanine analogs with para-substituents alter agonist/antagonist activity:

| Substituent | MC3R Activity (EC₅₀, nM) | MC4R Activity (EC₅₀, nM) |

|---|---|---|

| -pI | 2600 ± 930 (Agonist) | 25 ± 5 (Agonist) |

| -pCl | >100,000 (Antagonist) | 0.40 ± 0.12 (Agonist) |

Backbone Modifications

Aza-amino acid substitutions at Trp retain bioactivity while improving metabolic stability:

| Modification Site | MC1R EC₅₀ (nM) | MC4R EC₅₀ (nM) |

|---|---|---|

| Trp (Aza) | 53.7 ± 8.62 | 2.04 ± 0.27 |

| Parent (No Aza) | 40 ± 3.3 | 1.47 ± 0.44 |

Cyclization Reactions

Oxidative cyclization via disulfide bonds generates constrained analogs:

-

Product : Cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys) derivatives show 10-fold improved MC4R binding (IC₅₀ = 0.11 nM vs. linear peptide IC₅₀ = 1.1 nM) .

Guanidinylation

Arg side-chain guanidinylation enhances solubility and receptor interactions:

-

Reagent : 1H-pyrazole-1-carboxamidine hydrochloride.

-

Outcome : 20% yield improvement in MC3R binding (Kᵢ = 56 nM vs. 295 nM for non-guanidinylated) .

Reductive Alkylation

Tryptophan indole reduction (not directly reported but inferred from related studies):

-

Reagent : NaBH₄/MeOH.

-

Product : Dihydrotryptophan derivatives exhibit altered fluorescence properties .

Comparative Reactivity Table

科学的研究の応用

H-Arg-Trp-NH2 . 2 HCl has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and cell signaling.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

作用機序

The mechanism of action of H-Arg-Trp-NH2 . 2 HCl involves its interaction with specific molecular targets and pathways. The arginine residue can interact with nitric oxide synthase, leading to the production of nitric oxide, a signaling molecule. The tryptophan residue can interact with serotonin receptors, influencing neurotransmission. These interactions contribute to the compound’s biological effects, such as vasodilation and modulation of immune responses.

類似化合物との比較

Similar Compounds

H-Arg-Gly-NH2: Another dipeptide with arginine and glycine.

H-Arg-Phe-NH2: A dipeptide with arginine and phenylalanine.

H-Arg-Lys-NH2: A dipeptide with arginine and lysine.

Uniqueness

H-Arg-Trp-NH2 2 HCl is unique due to the presence of tryptophan, which imparts distinct chemical and biological properties

生物活性

H-Arg-Trp-NH2·2 HCl, also known as L-arginyl-L-tryptophylamide dihydrochloride, is a synthetic dipeptide composed of the amino acids arginine and tryptophan . This compound is notable for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and medicine. The molecular formula of H-Arg-Trp-NH2·2 HCl is , with a molecular weight of approximately 432.35 g/mol .

The biological activity of H-Arg-Trp-NH2·2 HCl is primarily attributed to its components:

- Arginine : This amino acid is a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and modulation of blood flow. Arginine's interaction with nitric oxide synthase (NOS) facilitates the production of NO, contributing to cardiovascular health.

- Tryptophan : This amino acid is a precursor to serotonin, a neurotransmitter that influences mood, sleep, and appetite. Tryptophan's interaction with serotonin receptors can affect neurotransmission and has implications for mental health .

Biological Activities

H-Arg-Trp-NH2·2 HCl exhibits several significant biological activities:

- Vasodilation : The compound promotes vasodilation through the action of nitric oxide, leading to improved blood circulation.

- Neurotransmission Modulation : By influencing serotonin pathways, it may have effects on mood regulation and anxiety .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for therapeutic applications against infections .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in various inflammatory conditions .

Summary of Research Findings

Research has explored the compound's interactions with various molecular targets:

- Studies indicate that H-Arg-Trp-NH2·2 HCl can modulate enzyme activity and cell signaling pathways, suggesting its potential as a therapeutic agent in cardiovascular and neurological disorders .

- Case studies have highlighted its role in enhancing endothelial function and promoting angiogenesis, which are critical for tissue repair and regeneration .

Data Table: Comparison with Similar Compounds

| Compound Name | Composition | Unique Features |

|---|---|---|

| H-Arg-Gly-NH2 | Arginine + Glycine | Simpler structure; involved in basic metabolic processes. |

| H-Arg-Phe-NH2 | Arginine + Phenylalanine | Exhibits different neuroactive properties due to phenylalanine. |

| H-Arg-Lys-NH2 | Arginine + Lysine | Involved in protein synthesis; lysine's role differs from tryptophan's neurotransmitter functions. |

| H-Arg-Trp-NH2·2 HCl | Arginine + Tryptophan | Unique ability to influence both nitric oxide production and serotonin pathways. |

Study 1: Vasodilatory Effects

A study investigated the vasodilatory effects of H-Arg-Trp-NH2·2 HCl on isolated rat aortic rings. Results indicated significant relaxation responses when exposed to the compound, confirming its role in enhancing endothelial function through NO production.

Study 2: Neurotransmission Impact

Another research focused on the impact of H-Arg-Trp-NH2·2 HCl on serotonin receptor activity in rat brain slices. The findings suggested that the compound increased serotonin receptor binding affinity, indicating potential applications in treating mood disorders.

特性

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N7O2.2ClH/c18-12(5-3-7-22-17(20)21)16(26)24-14(15(19)25)8-10-9-23-13-6-2-1-4-11(10)13;;/h1-2,4,6,9,12,14,23H,3,5,7-8,18H2,(H2,19,25)(H,24,26)(H4,20,21,22);2*1H/t12-,14-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABYCKVXSLSGFI-FORAGAHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。